

Commercial Suppliers and Technical Guide for ¹³C₃-Diaminochlorotriazine

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Compound of Interest

Compound Name: 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃

Cat. No.: B563095

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of ¹³C₃-diaminochlorotriazine, also known as **6-chloro-1,3,5-triazine-2,4-diamine-¹³C₃** or desethyldeisopropyl atrazine-¹³C₃. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for metabolic studies, environmental fate analysis, and as internal standards in quantitative mass spectrometry.

Data Presentation: Commercial Suppliers of ¹³C₃-Diaminochlorotriazine

The following table summarizes the commercially available quantitative data for ¹³C₃-diaminochlorotriazine from various suppliers. This information is crucial for the procurement of the compound for research purposes.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Purity	Isotopic Enrichment	Availability
LGC Standards	Desethyl desisopropyl Atrazine- ¹³ C ₃	TRC-D289102	1216850-33-7	¹³ C ₃ H ₄ ClN ₅	>95% (HPLC)	Not specified	In Stock (1 mg, 10 mg)
Sigma-Aldrich	6-Chloro-2,4-diamino-1,3,5-triazine- ¹³ C ₃	-	1216850-33-7	¹³ C ₃ H ₄ ClN ₅	97% (CP)	99 atom % ¹³ C	Available
Amerigo Scientific	6-Chloro-2,4-diamino-1,3,5-triazine- ¹³ C ₃ (97% (CP))	-	-	-	97% (CP)	Not specified	Available
MedChemExpress	6-Chloro-1,3,5-triazine-2,4-diamine- ¹³ C ₃	HY-W017529 S	-	-	≥98%	≥99%	Available

For researchers with specific requirements not met by off-the-shelf products, a number of companies offer custom synthesis of isotopically labeled compounds, including:

- Shimadzu
- BOC Sciences

- Eurofins
- Cambridge Isotope Laboratories, Inc.

Experimental Protocols

A detailed experimental protocol for the synthesis of $^{13}\text{C}_3$ -diaminochlorotriazine is not readily available in the public domain from commercial suppliers. However, a plausible synthetic route can be adapted from the published synthesis of the structurally similar compound, $^{13}\text{C}_3$ -simazine. The following protocol is a generalized procedure based on this literature.

Protocol: Synthesis of $^{13}\text{C}_3$ -Diaminochlorotriazine

This protocol is adapted from the synthesis of $^{13}\text{C}_3$ -simazine and should be performed by chemists experienced in handling hazardous materials and inert atmosphere techniques.

Step 1: Synthesis of $^{13}\text{C}_3$ -Cyanuric Acid

- In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place ^{13}C -urea and a high-boiling solvent mixture such as sulfolane-cyclohexanol.
- Heat the mixture to approximately 200°C with constant stirring.
- Maintain the temperature for several hours to allow for thermolysis and condensation to form $^{13}\text{C}_3$ -cyanuric acid.
- Cool the reaction mixture and isolate the solid $^{13}\text{C}_3$ -cyanuric acid by filtration.
- Wash the product with an appropriate solvent (e.g., acetone) and dry under vacuum.

Step 2: Synthesis of $^{13}\text{C}_3$ -Cyanuric Chloride

- In a reaction vessel suitable for chlorination reactions, combine the synthesized $^{13}\text{C}_3$ -cyanuric acid with a mixture of phosphorus pentachloride (PCl_5) and phosphorus oxychloride (POCl_3).

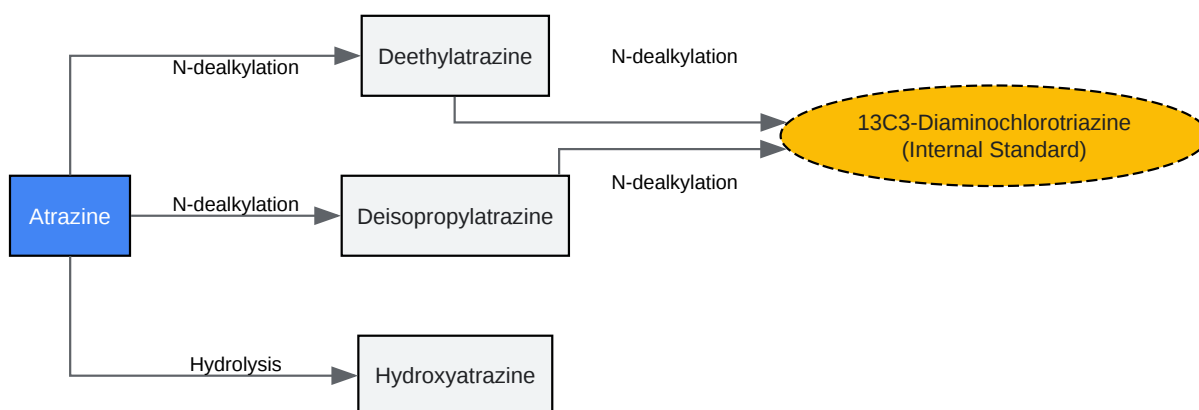
- Heat the mixture under reflux with stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
- Carefully quench the reaction mixture, for example, by pouring it onto crushed ice.
- Extract the $^{13}\text{C}_3$ -cyanuric chloride with a suitable organic solvent (e.g., diethyl ether).
- Dry the organic extract over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the $^{13}\text{C}_3$ -cyanuric chloride by distillation or recrystallization.

Step 3: Synthesis of $^{13}\text{C}_3$ -Diaminochlorotriazine

- Dissolve the purified $^{13}\text{C}_3$ -cyanuric chloride in a suitable solvent (e.g., acetone) in a reaction flask.
- Cool the solution in an ice bath.
- Slowly add a solution of ammonia in water or an organic solvent to the cooled solution with vigorous stirring. The stoichiometry should be controlled to favor the di-substitution product.
- Allow the reaction to proceed at a low temperature for several hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, isolate the precipitated product by filtration.
- Wash the solid product with water and a suitable organic solvent to remove unreacted starting materials and byproducts.
- Dry the final product, $^{13}\text{C}_3$ -diaminochlorotriazine, under vacuum.
- Characterize the final product by ^1H -NMR, ^{13}C -NMR, and mass spectrometry to confirm its identity, purity, and isotopic enrichment.

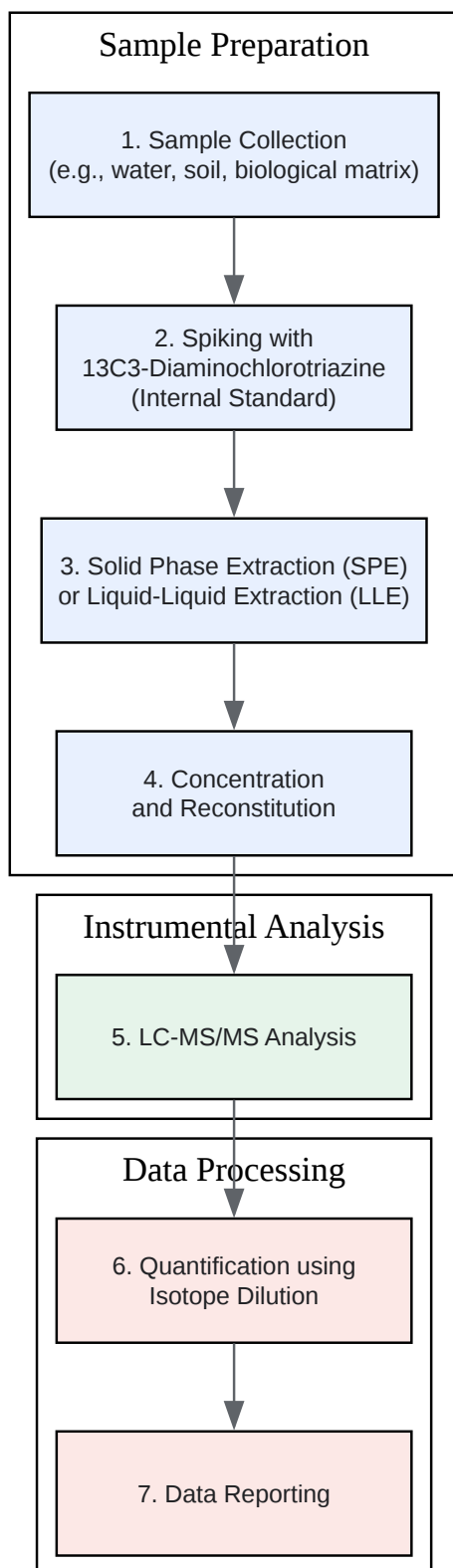
Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the use of $^{13}\text{C}_3$ -diaminochlorotriazine.



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Caption: Atrazine metabolic pathway leading to diaminochlorotriazine.



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Caption: Workflow for metabolite analysis using a labeled standard.

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